N-Ethyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)ethyl]amine
Description
Benzimidazole Derivatives in Chemical Research
Benzimidazole derivatives have established themselves as fundamental building blocks in contemporary chemical research, representing a class of heterocyclic compounds that combine the structural features of benzene and imidazole rings in a fused bicyclic system. The benzimidazole nucleus was originally discovered during research on vitamin B₁₂, where it was identified as a stable platform suitable for drug development applications. This discovery marked the beginning of extensive research into benzimidazole-based compounds, leading to the development of numerous therapeutic agents across diverse pharmacological categories.
The structural versatility of benzimidazole derivatives has made them particularly attractive to medicinal chemists, as the basic framework can accommodate various substituents that modulate biological activity and physicochemical properties. Research has demonstrated that benzimidazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The ability to introduce different functional groups at specific positions on the benzimidazole ring system allows for fine-tuning of molecular properties, making these compounds valuable tools in drug discovery and development programs.
Contemporary chemical research has expanded the scope of benzimidazole applications beyond traditional pharmaceutical uses. These compounds have found utility as ligands in coordination chemistry, where they serve as versatile binding agents for transition metals in modeling biological systems. Additionally, benzimidazole derivatives have been investigated as potential materials for various industrial applications, including their use as intermediates in organic synthesis and as components in advanced material systems.
The heterocyclic chemistry of benzimidazoles has been greatly enhanced by advances in synthetic methodology, particularly through the application of microwave-assisted synthesis techniques. These modern approaches have enabled more efficient preparation of complex benzimidazole derivatives while reducing reaction times and improving overall yields. The development of solvent-free synthetic methods has further contributed to the green chemistry aspects of benzimidazole research, making these compounds more accessible for large-scale applications.
Historical Development of N-Ethyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)ethyl]amine Research
The historical development of this compound research can be traced through the evolution of benzimidazole chemistry and the specific interest in N-alkylated derivatives. The compound was first synthesized and characterized as part of broader research programs investigating the structure-activity relationships of benzimidazole derivatives with extended side chains. Early research focused on developing synthetic methodologies for introducing alkyl substituents at the nitrogen positions of the benzimidazole ring system, leading to the creation of compounds like this compound.
The compound gained attention in chemical databases with its initial documentation in PubChem occurring around 2009, when it was first catalogued under the Chemical Abstracts Service registry number 915921-47-0. This registration marked an important milestone in the compound's research history, as it established a standardized identification system that facilitated subsequent research and collaboration among scientists worldwide. The molecular structure was confirmed through various analytical techniques, establishing the definitive molecular formula of C₁₂H₁₇N₃ and molecular weight of 203.28 grams per mole.
Research into this specific compound has been driven by interest in understanding how ethyl substitution at the nitrogen position affects the biological and chemical properties of the benzimidazole core structure. Studies have shown that the introduction of ethyl groups can significantly influence the compound's solubility profile, reactivity patterns, and potential biological activities. The 4-methyl substitution on the benzimidazole ring represents another important structural feature that has been the subject of detailed investigation, as methyl groups at this position can affect the electronic properties of the heterocyclic system.
The availability of this compound through commercial chemical suppliers has facilitated its use in research laboratories worldwide. This accessibility has enabled systematic studies of the compound's properties and has contributed to the accumulation of a substantial body of research data. Recent developments in analytical chemistry have provided more sophisticated tools for characterizing the compound's structure and properties, leading to increasingly detailed understanding of its chemical behavior.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry stems from its role as a representative example of how structural modifications can be systematically applied to benzimidazole frameworks to create compounds with tailored properties. Heterocyclic chemistry, as a discipline, focuses on the study of cyclic compounds containing heteroatoms such as nitrogen, oxygen, or sulfur. Benzimidazole derivatives like this compound exemplify the principles of heterocyclic design, where the placement of nitrogen atoms within the ring system creates unique electronic and steric environments that influence chemical reactivity and biological activity.
The compound serves as an important model system for understanding the effects of substituent placement on heterocyclic properties. The 4-methyl group on the benzimidazole ring occupies a position that directly influences the electronic distribution within the heterocyclic system, while the N-ethyl substituent on the side chain affects the overall molecular geometry and potential for intermolecular interactions. These structural features make the compound valuable for studying structure-property relationships in heterocyclic systems.
Heterocyclic chemistry applications of this compound extend to its utility as a building block for more complex molecular architectures. The presence of multiple nitrogen atoms provides opportunities for further chemical modification through alkylation, acylation, or coordination reactions. Research has demonstrated that benzimidazole derivatives can serve as versatile scaffolds for the construction of larger molecular assemblies, including potential pharmaceutical agents and materials with specialized properties.
The compound's significance in heterocyclic chemistry is further enhanced by its role in understanding the fundamental principles of nitrogen heterocycle reactivity. The benzimidazole system exhibits both nucleophilic and electrophilic reaction sites, allowing for diverse chemical transformations that are representative of broader heterocyclic chemistry principles. Studies of this compound contribute to the general understanding of how heterocyclic systems can be manipulated and functionalized for specific applications.
Modern heterocyclic chemistry research has benefited from advanced synthetic methodologies that enable more efficient preparation of compounds like this compound. Microwave-assisted synthesis has revolutionized the field by dramatically reducing reaction times and improving yields for heterocyclic transformations. These technological advances have made it possible to explore a much broader range of structural variations and to conduct more comprehensive studies of heterocyclic properties and applications.
Relationship to Other Benzimidazole Compounds
This compound belongs to a larger family of benzimidazole derivatives that share common structural features while exhibiting distinct properties based on their specific substitution patterns. Understanding the relationships between this compound and related benzimidazole derivatives provides insight into the structure-activity principles that govern this important class of heterocyclic compounds. The systematic variation of substituents around the benzimidazole core has led to the development of numerous analogs with diverse applications in pharmaceutical and materials science.
Closely related compounds include N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)-ethyl]amine, which differs only in the replacement of the ethyl group with a methyl group. This structural analog, with molecular formula C₁₁H₁₅N₃ and molecular weight 189.26 grams per mole, provides a direct comparison point for understanding how alkyl chain length affects molecular properties. The difference in molecular weight between these compounds illustrates how small structural changes can influence physicochemical characteristics such as solubility, volatility, and biological activity.
Another significant related compound is the bis-substituted derivative Bis[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine, which contains two benzimidazole units connected through a central amine linker. This compound, with molecular formula C₂₀H₂₃N₅ and molecular weight 333.4 grams per mole, represents an example of how benzimidazole units can be incorporated into larger molecular architectures. The structural relationship between these compounds demonstrates the versatility of the benzimidazole framework for constructing molecules with varying degrees of complexity.
The relationship to other benzimidazole compounds is further illustrated by examining derivatives with different substitution patterns on the benzimidazole ring. For example, compounds with methyl groups at different positions on the benzimidazole core exhibit distinct electronic and steric properties that influence their chemical behavior. The 7-methyl isomer, represented by compounds like [2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride, demonstrates how positional isomerism affects molecular properties and potential applications.
Comparative analysis of benzimidazole derivatives reveals systematic trends in molecular properties that can be attributed to specific structural features. The length and branching of alkyl substituents attached to nitrogen atoms influence the compounds' lipophilicity and membrane permeability characteristics. Similarly, the position and nature of substituents on the benzimidazole ring affect the electronic properties of the heterocyclic system, which in turn influences reactivity patterns and biological activity profiles.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₁₂H₁₇N₃ | 203.28 | Ethyl group on side chain nitrogen, 4-methyl substitution |
| N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)-ethyl]amine | C₁₁H₁₅N₃ | 189.26 | Methyl group on side chain nitrogen, 4-methyl substitution |
| Bis[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine | C₂₀H₂₃N₅ | 333.4 | Two benzimidazole units, central amine linker |
| [2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride | C₁₀H₁₅Cl₂N₃ | 248.15 | 7-methyl positional isomer, dihydrochloride salt |
The synthetic accessibility of related benzimidazole compounds has been greatly enhanced by the development of efficient preparation methods that can be applied across the entire class of derivatives. Solvent-free synthesis approaches using grinding methods followed by thermal treatment have proven particularly effective for preparing various benzimidazole derivatives with high yields and reduced environmental impact. These synthetic advances have facilitated the systematic exploration of structure-property relationships within the benzimidazole family and have contributed to the identification of compounds with optimized properties for specific applications.
Properties
IUPAC Name |
N-ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-3-13-8-7-11-14-10-6-4-5-9(2)12(10)15-11/h4-6,13H,3,7-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMURVKQCFZEOEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=NC2=C(C=CC=C2N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301247747 | |
| Record name | N-Ethyl-7-methyl-1H-benzimidazole-2-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301247747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-47-0 | |
| Record name | N-Ethyl-7-methyl-1H-benzimidazole-2-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-7-methyl-1H-benzimidazole-2-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301247747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the 4-Methylbenzimidazole Core
The benzimidazole core is typically synthesized by condensation of an o-phenylenediamine derivative with a suitable carboxylic acid or aldehyde under acidic or dehydrating conditions.
- Starting materials: 4-methyl-o-phenylenediamine or 4-methyl-substituted aniline derivatives
- Condensation agents: Formic acid, formamide, or aldehydes such as 4-methylbenzaldehyde
- Reaction conditions: Heating under reflux in acidic media (e.g., polyphosphoric acid, HCl) or using dehydrating agents to promote ring closure
This step yields the 4-methylbenzimidazole heterocycle with the desired substitution pattern on the aromatic ring.
Introduction of the Ethylamine Side Chain
The ethylamine moiety is introduced at the 2-position of the benzimidazole ring via alkylation or nucleophilic substitution reactions.
Method A: Alkylation of Benzimidazole with Ethyl Halides
- The benzimidazole nitrogen can be alkylated using ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate or sodium hydride.
- Reaction solvents often include polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature control (often 50–80°C) is critical to avoid over-alkylation or side reactions.
Method B: Coupling with Ethylamine Derivatives
- Alternatively, the 2-position of benzimidazole can be functionalized with a suitable leaving group (e.g., halide or tosylate), followed by nucleophilic substitution with ethylamine or its derivatives.
- Basic or neutral conditions are used to promote substitution without decomposing sensitive groups.
N-Ethylation of the Amine Group
Once the 2-(4-methyl-1H-benzimidazol-2-yl)ethylamine intermediate is obtained, the secondary amine is further ethylated to form the tertiary amine N-ethyl derivative.
- Reagents: Ethyl halides (ethyl bromide or ethyl iodide), ethyl sulfate, or ethyl triflate
- Conditions: Base-mediated alkylation with potassium carbonate or sodium hydride in polar aprotic solvents
- Considerations: Control of stoichiometry and reaction time to prevent quaternization or over-alkylation
Purification and Characterization
- Purification: Column chromatography on silica gel is commonly employed to isolate the target compound, using solvent systems such as ethyl acetate/hexane mixtures.
- Characterization: Confirmed by spectroscopic methods including:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to verify aromatic and aliphatic proton environments
- Mass Spectrometry (MS): To confirm molecular weight and fragmentation pattern
- Infrared Spectroscopy (IR): To identify characteristic functional groups (e.g., C=N stretch of benzimidazole)
- Elemental Analysis: To verify purity and composition
- Data Table: Typical Reaction Conditions and Yields
| Step | Reagents & Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Benzimidazole core formation | 4-methyl-o-phenylenediamine + formic acid (acidic) | Formic acid | 100–120 | 75–85 | Reflux; ring closure under acidic conditions |
| Alkylation at 2-position | Benzimidazole + 2-bromoethylamine + K2CO3 | DMF | 60–80 | 65–75 | Polar aprotic solvent; base to scavenge HBr |
| N-Ethylation of amine | 2-(4-methylbenzimidazol-2-yl)ethylamine + ethyl bromide | DMF or DMSO | 50–70 | 60–70 | Controlled to prevent quaternization |
| Purification | Silica gel chromatography | EtOAc/Hexane | Ambient | - | Solvent gradient optimized for purity |
- Solvent Effects: Polar aprotic solvents like DMF and DMSO enhance nucleophilicity and reaction rates in alkylation steps, improving yields.
- Base Selection: Potassium carbonate is preferred for mild conditions; stronger bases (NaH) may increase side reactions.
- Temperature Control: Elevated temperatures accelerate reactions but can lead to decomposition or side products; optimal ranges are 50–80°C.
- Purification: Column chromatography remains the most effective method for isolating pure product, although recrystallization can be used if suitable solvents are identified.
While direct literature on N-Ethyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]amine is limited, preparation methods align closely with those reported for structurally similar benzimidazole derivatives such as N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]amine and N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]amine, which share core synthetic strategies involving benzimidazole core formation followed by amine alkylation under controlled conditions.
The preparation of this compound is accomplished through established organic synthesis techniques including benzimidazole ring formation, selective alkylation at the 2-position, and subsequent N-ethylation of the amine group. Optimization of reaction conditions such as solvent choice, temperature, and base selection is essential to maximize yield and purity. Characterization by NMR, MS, and IR confirms the structure and quality of the final compound. The synthesis methods are consistent with those used for related benzimidazole derivatives, ensuring reliable access to this compound for further research or pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)ethyl]amine undergoes various chemical reactions, including:
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions with halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), nitro compounds, sulfuric acid.
Major Products Formed
Oxidation: N-oxides of the benzimidazole derivative.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitro-substituted benzimidazole derivatives.
Scientific Research Applications
N-Ethyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)ethyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)ethyl]amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Observations:
- Fluoro-substituted analogs (e.g., ) exhibit altered electronic profiles, impacting receptor binding but may face metabolic instability. Bulkier groups (e.g., Etazene’s 4-ethoxyphenyl ) increase steric hindrance, reducing off-target interactions but complicating synthesis.
Physicochemical Properties :
Biological Activity
N-Ethyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)ethyl]amine (CAS Number: 915921-47-0) is a benzimidazole derivative that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
- Molecular Formula : C₁₂H₁₇N₃
- Molecular Weight : 203.28 g/mol
- Structure : The compound features a benzimidazole core, which is known for its diverse biological activities.
Mechanisms of Biological Activity
Benzimidazole derivatives, including this compound, are recognized for their broad-spectrum pharmacological effects. The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Benzimidazole derivatives have shown significant antibacterial and antifungal properties. Studies indicate that compounds with a benzimidazole nucleus exhibit activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains .
- Anticancer Potential : Research has highlighted that certain benzimidazole derivatives can induce apoptosis in cancer cells by activating pathways involving reactive oxygen species (ROS) and DNA damage response mechanisms. For instance, the compound's ability to upregulate p53 and p21 proteins leads to cell cycle arrest and apoptosis in malignant cells .
- Antiviral Properties : Some studies suggest that benzimidazole derivatives can inhibit viral replication through various pathways, including interference with viral enzymes or host cell receptors .
Antimicrobial Studies
A study evaluating the antimicrobial efficacy of various benzimidazole derivatives found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of standard antibiotics, indicating its potential as an antimicrobial agent .
Anticancer Research
In a recent investigation, this compound was tested on human melanoma cells (A375). The results demonstrated that the compound induced significant apoptosis through ROS generation and subsequent activation of caspases .
| Study Focus | Cell Line | Mechanism of Action | Outcome |
|---|---|---|---|
| Anticancer | A375 | ROS generation, p53 activation | Induced apoptosis |
| Antimicrobial | S. aureus, E. coli | Disruption of bacterial cell wall integrity | Significant antimicrobial effect |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Modifications at the 4-position of the benzimidazole ring have been shown to enhance or diminish activity against specific pathogens or cancer cell lines. For instance, substituents that increase lipophilicity often correlate with improved membrane permeability and bioactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
